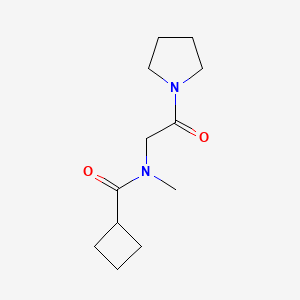
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide, also known as ABT-288, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. ABT-288 is a selective agonist of the α7 nicotinic acetylcholine receptor, which is a target for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
作用機序
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide acts as a selective agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the brain. Activation of the α7 receptor leads to the influx of calcium ions into the cell, which triggers downstream signaling pathways that are involved in the modulation of neurotransmitter release and synaptic plasticity. N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide has been shown to enhance the activity of the α7 receptor, leading to improved cognitive function in animal models.
Biochemical and Physiological Effects:
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition to its effects on cognitive function, N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide has also been shown to reduce inflammation and oxidative stress in the brain. These effects may be mediated by the activation of the α7 nicotinic acetylcholine receptor, which has been implicated in the regulation of immune function and oxidative stress.
実験室実験の利点と制限
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide has several advantages for lab experiments, including its high purity and selectivity for the α7 nicotinic acetylcholine receptor. However, there are also limitations to its use in lab experiments, including its relatively short half-life and potential toxicity at high doses. These limitations will need to be addressed in future research to fully understand the therapeutic potential of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide.
将来の方向性
There are several future directions for research on N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide, including its potential therapeutic applications in other cognitive disorders such as Parkinson's disease and depression. In addition, further research is needed to fully understand the mechanism of action of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide and its effects on neurotransmitter release and synaptic plasticity. Finally, the development of more selective and potent agonists of the α7 nicotinic acetylcholine receptor may lead to the development of more effective therapies for cognitive disorders.
合成法
The synthesis of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide involves the reaction of cyclobutanecarboxylic acid with N-methylpyrrolidin-2-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then treated with N-methylpiperazine and trifluoroacetic acid to yield N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide. The synthesis of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide has been optimized to produce high yields and purity, making it suitable for further research and development.
科学的研究の応用
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in cognitive disorders. The α7 nicotinic acetylcholine receptor is involved in the modulation of neurotransmitter release and synaptic plasticity, making it a promising target for the treatment of cognitive disorders. N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia, suggesting its potential as a therapeutic agent in these disorders.
特性
IUPAC Name |
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-13(12(16)10-5-4-6-10)9-11(15)14-7-2-3-8-14/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABVCTPSIBKUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

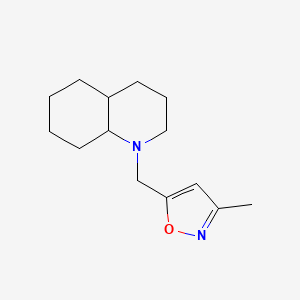
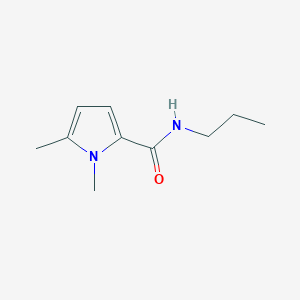
![[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-morpholin-4-ylmethanone](/img/structure/B7506824.png)
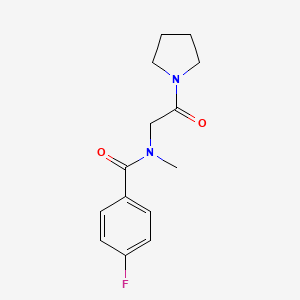


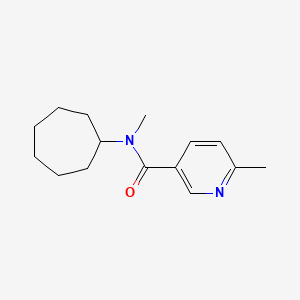

![6-[(2,6-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7506843.png)
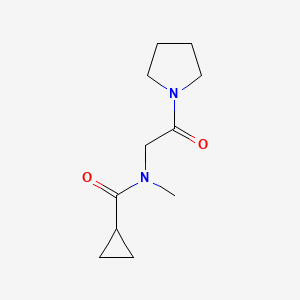

![1-[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506878.png)
![[4-(2-Chloroprop-2-enyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7506884.png)
